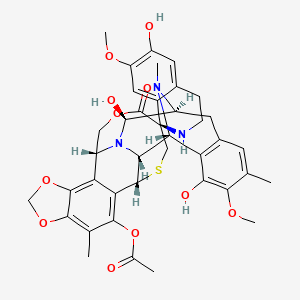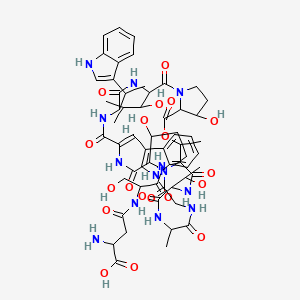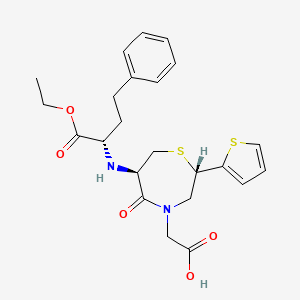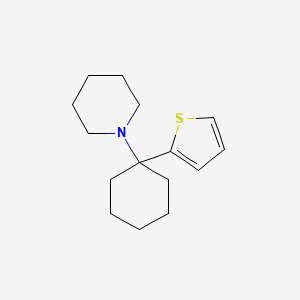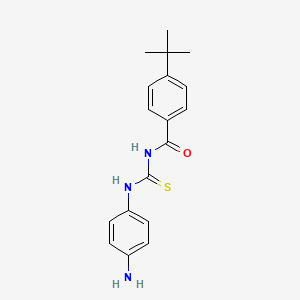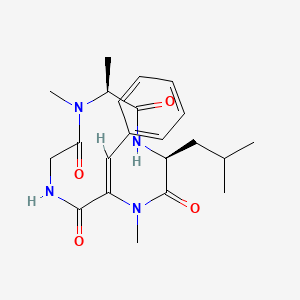
VU 0357121
Descripción general
Descripción
VU 0357121 es un compuesto químico conocido por su función como modulador alostérico positivo del receptor metabotrópico de glutamato 5 (mGlu5). Este compuesto ha atraído mucha atención en la investigación científica debido a su alta selectividad y potencia, con una concentración efectiva (EC50) de 33 nanomolar . This compound se utiliza principalmente en la investigación de neurociencias para estudiar la modulación de los receptores de glutamato, que son cruciales para la transmisión sináptica y la plasticidad en el sistema nervioso central .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de VU 0357121 implica varios pasos, comenzando con la preparación de la estructura principal, 4-butoxi-N-(2,4-difluorofenil)benzamida. La ruta sintética normalmente incluye los siguientes pasos:
Formación del núcleo de benzamida: La reacción comienza con el acoplamiento del ácido 4-butoxi benzoico con 2,4-difluoroanilina en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP).
Purificación: El producto bruto se purifica mediante cromatografía en columna para obtener el compuesto de benzamida deseado.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Se emplean técnicas como la cromatografía líquida de alta resolución (HPLC) para la purificación y el control de calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
VU 0357121 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados correspondientes.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.
Sustitución: Las reacciones de sustitución nucleófila se pueden utilizar para introducir diferentes sustituyentes en el anillo aromático.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) e hidruro de sodio y boro (NaBH4).
Sustitución: Se emplean reactivos como hidruro de sodio (NaH) y haluros de alquilo para reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo aromático .
Aplicaciones Científicas De Investigación
VU 0357121 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Neurociencias: Se utiliza para estudiar la modulación de los receptores mGlu5, que desempeñan un papel crucial en la transmisión sináptica y la plasticidad.
Biología celular: This compound se utiliza para investigar las vías de señalización celular y las interacciones de los receptores.
Investigación médica:
Mecanismo De Acción
VU 0357121 ejerce sus efectos uniéndose a un sitio alostérico específico en el receptor mGlu5, distinto del sitio de unión alostérico del glutamato. Esta unión mejora la sensibilidad del receptor al glutamato, lo que lleva a una mayor activación del receptor y señalización posterior . El compuesto no se une al sitio alostérico de MPEP, lo que indica un modo de acción único .
Comparación Con Compuestos Similares
Compuestos similares
MPEP: Un modulador alostérico negativo de los receptores mGlu5.
CPPHA: Otro modulador alostérico positivo de los receptores mGlu5.
Ciproxifan: Un antagonista del receptor de histamina H3 con algunos efectos moduladores en los receptores mGlu5.
Singularidad
VU 0357121 es único debido a su alta selectividad y potencia como modulador alostérico positivo de los receptores mGlu5. A diferencia de MPEP, que inhibe la actividad del receptor, this compound mejora la activación del receptor. Además, su sitio de unión es distinto del de CPPHA, lo que proporciona un mecanismo de acción diferente .
Propiedades
IUPAC Name |
4-butoxy-N-(2,4-difluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2/c1-2-3-10-22-14-7-4-12(5-8-14)17(21)20-16-9-6-13(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCYOTLTLQTPSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367833 | |
| Record name | VU 0357121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433967-28-3 | |
| Record name | VU 0357121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 433967-28-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


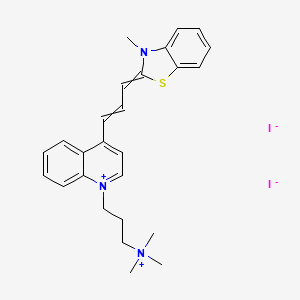

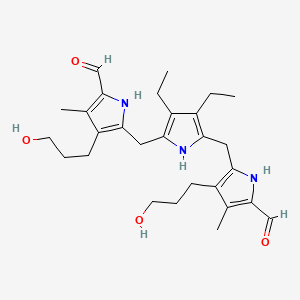
![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)
